molecular formula C51H68N2O10 B610892 SMTP-7 CAS No. 273379-50-9

SMTP-7

Número de catálogo B610892
Número CAS: 273379-50-9
Peso molecular: 869.1
Clave InChI: CRNDCHORWGDFGR-PXTWCNKMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "SMTP-7 promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7. (J Biol Chem. 2014 Dec 26; 289(52):35826-38.)

Aplicaciones Científicas De Investigación

Thrombolytic and Neuroprotective Effects in Ischemic Stroke

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) shows significant promise in the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing plasminogen activation and thereby promoting thrombolysis. This action is crucial for its therapeutic activity against cerebral infarction in several rodent models. In a study conducted on monkeys, SMTP-7 significantly increased the post-infusion middle cerebral artery recanalization rate and ameliorated neurological deficits, cerebral infarct, and cerebral hemorrhage compared to control animals (Sawada et al., 2014). Additionally, SMTP-7's neuroprotective properties have been observed in other studies, where it demonstrated effectiveness in reducing inflammation and apoptosis in ischemic mice (Huang et al., 2018).

Enhancing Clot Clearance in Pulmonary Embolism Models

SMTP-7's role in enhancing clot clearance has been demonstrated in a pulmonary embolism model in rats. This study highlighted SMTP-7's capability to significantly increase the rate of clot clearance, suggesting its potential application in treating thrombotic conditions beyond ischemic stroke (Hu et al., 2012).

Attenuating Ischemia/Reperfusion Injury

Research indicates that SMTP-7 suppresses superoxide production and the expression of matrix metalloproteinase-9 (MMP-9), thereby attenuating ischemic neuronal damage in rat brains. This suggests its potential use in reducing secondary brain injury and hemorrhagic transformation following ischemic events (Akamatsu et al., 2011).

Novel Embolic Model of Cerebral Infarction

In an embolic model of cerebral infarction, SMTP-7 was evaluated for its effects on reducing infarct area, neurological scores, and edema. This study provided insights into the compound's mechanism of action and its potential for extending the therapeutic time window in the treatment of cerebral infarction (Hashimoto et al., 2010).

Soluble Epoxide Hydrolase Inhibition

SMTP-7's mechanism of action may also involve the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. This dual targeting of thrombolysis and sEH inhibition presents a promising strategy for novel stroke therapy (Matsumoto et al., 2014).

Propiedades

Número CAS

273379-50-9

Nombre del producto

SMTP-7

Fórmula molecular

C51H68N2O10

Peso molecular

869.1

Nombre IUPAC

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

Clave InChI

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SMTP-7;  SMTP 7;  SMTP7; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMTP-7
Reactant of Route 2
SMTP-7
Reactant of Route 3
SMTP-7
Reactant of Route 4
SMTP-7
Reactant of Route 5
SMTP-7
Reactant of Route 6
SMTP-7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.